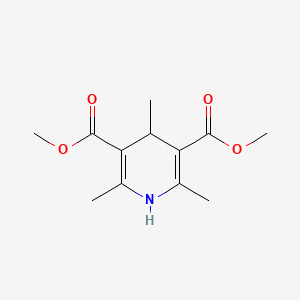

Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-6-9(11(14)16-4)7(2)13-8(3)10(6)12(15)17-5/h6,13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZKBWPZYGLLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55536-69-1 | |

| Record name | 2,4,6-TRIMETHYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBOXYLIC ACID DIMETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized through the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or methanol as the solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties

One of the primary applications of dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is in the development of antihypertensive agents. The compound is structurally related to known calcium channel blockers such as nicardipine and nitrendipine. Research indicates that derivatives of this compound exhibit significant activity against hypertension by inhibiting calcium influx in vascular smooth muscle cells .

Case Study: Synthesis of Antihypertensive Agents

A study conducted by Leonardi et al. synthesized a series of 2,6-dimethyl-1,4-dihydropyridine derivatives that demonstrated potent antihypertensive effects. The synthesis involved modifying the dicarboxylate structure to enhance bioactivity. The results showed that specific substitutions increased the efficacy of these compounds in lowering blood pressure in animal models .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can yield complex molecules with diverse functionalities.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Reaction Conditions | Products |

|---|---|---|

| Alkylation | Base-catalyzed | Alkylated derivatives |

| Acylation | Acid chlorides | Acylated products |

| Reduction | LiAlH₄ | Alcohol derivatives |

Antioxidant Activity

Recent studies have reported that this compound exhibits antioxidant properties. This activity is crucial for preventing oxidative stress-related diseases.

Case Study: Antioxidant Efficacy

In vitro assays demonstrated that the compound could scavenge free radicals effectively. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing a significant reduction in oxidative stress markers in treated cells compared to controls .

Potential Applications in Agriculture

Pesticide Development

The structural characteristics of this compound suggest potential applications as a pesticide or herbicide. Its derivatives may inhibit specific enzymes in pests or inhibit plant growth selectively.

Mechanism of Action

The mechanism of action of dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate the flow of calcium ions, which is crucial in various physiological processes. This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as calcium channel blockers .

Comparison with Similar Compounds

Stability and Reactivity

The target compound exhibits superior stability in aqueous environments compared to derivatives with electron-withdrawing groups (e.g., cyano or acetyl). Molecular modeling studies show that its geometry optimization in water (SM8 model) is successful, whereas DHPs like dimethyl 4-cyano-2,6-dimethyl-DHP (derivative 10) undergo decomposition or rearrangement under similar conditions . Additionally, the methyl groups at positions 2 and 6 serve as reactive sites for bromination, enabling further functionalization to generate analogs like dialkyl 2-acetoxymethyl DHPs .

Table 2: Stability and Reactivity Profiles

Oxidation Potential

This positions it as a moderate redox-active compound, suitable for applications requiring balanced electron-transfer properties.

Table 3: Oxidation Potentials of Selected DHPs

Physical Properties

The dimethyl ester groups in the target compound confer higher hydrolytic stability compared to carbamate-containing DHPs, which undergo hydrolysis in the presence of ammonium carbonate . Its melting point and solubility are likely distinct from diethyl ester analogs (e.g., diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-DHP, molecular weight 419.5 g/mol) , impacting formulation strategies.

Biological Activity

Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DMTD) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

DMTD has the molecular formula and is characterized by a dihydropyridine ring structure with two carboxylate ester groups. Its structural representation is as follows:

- Molecular Formula :

- SMILES :

CC1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OC - InChIKey :

BYZKBWPZYGLLTA-UHFFFAOYSA-N

Anticancer Properties

Research has highlighted the anticancer potential of DMTD and related compounds within the 1,4-dihydropyridine (1,4-DHP) class. A study published in MDPI noted that various 1,4-DHPs exhibited selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For instance:

- HeLa Cell Viability : IC50 values for certain derivatives were reported as low as 3.6 µM.

- MCF-7 Cell Viability : IC50 values ranged from 5.2 to 11.9 µM for different derivatives .

These findings suggest that DMTD may possess similar properties and could be further explored as a lead compound in anticancer drug development.

Cardiovascular Effects

DMTD is also recognized for its role as an L-type calcium channel blocker. The 1,4-DHP class is known for its therapeutic benefits in managing hypertension and angina pectoris. The mechanism involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation .

Table of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | HeLa | 3.6 | |

| Anticancer Activity | MCF-7 | 5.2 - 11.9 | |

| Calcium Channel Blockade | Various | N/A |

The biological activity of DMTD can be attributed to several mechanisms:

- Calcium Channel Blockade : By inhibiting L-type calcium channels, DMTD can reduce vascular resistance and lower blood pressure.

- Antioxidant Effects : Some studies suggest that dihydropyridines may exhibit antioxidant properties, which could contribute to their protective effects against cellular damage in cancer .

- Selective Cytotoxicity : The structural features of DMTD allow it to selectively target cancer cells while sparing normal cells, a desirable trait for anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Hantzsch reaction, which involves condensation of methyl acetoacetate, ammonium acetate, and an aldehyde under reflux conditions. Modifications to the classical protocol, such as microwave-assisted synthesis or solvent-free methods, can enhance reaction efficiency. For example, highlights the use of water as a green solvent in Hantzsch reactions, achieving yields >75% with reduced reaction times. Key variables include temperature (80–100°C), catalyst (e.g., acetic acid or p-toluenesulfonic acid), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR : ¹H and ¹³C NMR confirm the 1,4-dihydropyridine ring and substituent positions. For instance, the NH proton appears as a singlet near δ 5.5 ppm, while ester methyl groups resonate at δ 3.6–3.8 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., ) reveals non-planar boat conformations of the dihydropyridine ring and intermolecular hydrogen bonding patterns (N–H···O), critical for understanding solid-state packing .

- IR : Strong carbonyl stretches (C=O) near 1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ validate ester and amine functionalities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 4°C, away from oxidizing agents.

- Spill management : Avoid dry sweeping; use damp cloths and dispose of waste in sealed containers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, IRI) resolve electronic structure ambiguities and predict reactivity?

Density Functional Theory (DFT) calculations ( ) optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess charge transfer behavior. For example, the HOMO of dimethyl 2,4,6-trimethyl derivatives localizes on the dihydropyridine ring, indicating nucleophilic reactivity. Independent Gradient Model (IGM) analysis visualizes weak interactions (e.g., C–H···π), aiding in crystal engineering . Reaction pathway simulations (e.g., Hantzsch mechanism) identify rate-limiting steps, such as enamine formation, guiding catalyst selection .

Q. What strategies address contradictions in reported bioactivity data for structurally similar dihydropyridines?

Discrepancies in biological activity (e.g., calcium channel modulation vs. antimicrobial effects) arise from substituent variations and assay conditions. Systematic approaches include:

- Structure-activity relationship (SAR) studies : Compare para-substituted aryl groups () versus alkyl esters () to isolate pharmacophores.

- Standardized assays : Use identical cell lines (e.g., HEK293 for ion channels) and control for solvent effects (e.g., DMSO concentration).

- Metabolic stability tests : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. How do steric and electronic effects of 2,4,6-trimethyl groups influence supramolecular assembly in crystalline phases?

The bulky 2,4,6-trimethyl substituents enforce chair-like conformations ( ), reducing π-stacking interactions. Instead, weak C–H···O hydrogen bonds (2.8–3.2 Å) dominate lattice stabilization. Hirshfeld surface analysis ( ) quantifies intermolecular contacts, showing >60% contribution from H···H and H···O interactions. These findings inform co-crystal design for enhanced solubility .

Methodological Considerations

Q. What experimental controls are essential for reproducibility in catalytic studies involving this compound?

- Catalyst screening : Test homogeneous (e.g., Fe³⁺) and heterogeneous (e.g., montmorillonite K10) catalysts to compare turnover frequencies.

- Oxygen exclusion : Use inert atmospheres (N₂/Ar) to prevent oxidation of the 1,4-dihydropyridine ring to pyridine derivatives.

- Kinetic profiling : Monitor reactions via in situ FTIR or HPLC to detect intermediates (e.g., enamine or Knoevenagel adducts) .

Q. How can advanced chromatographic techniques improve purity assessment?

- HPLC-DAD : Utilize C18 columns (acetonitrile/water gradient) with UV detection at 254 nm to resolve diastereomers or byproducts.

- Chiral HPLC : Separate enantiomers using amylose-based columns if asymmetric synthesis is attempted.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 308.1498 for C₁₅H₂₁NO₄) and isotopic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.